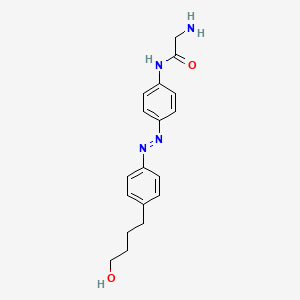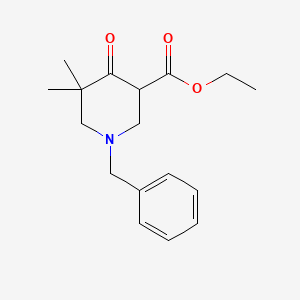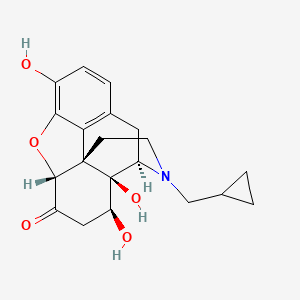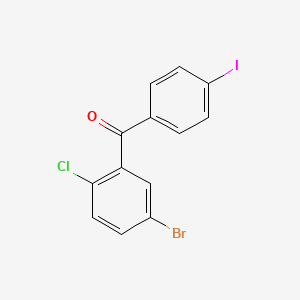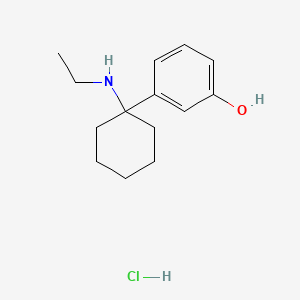![molecular formula C22H42N2O5Si2 B13850867 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C is a chemically modified nucleoside analog. It is a derivative of thymidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with (1,1-dimethylethyl)dimethylsilyl groups. The compound is labeled with carbon-13 at the alpha position, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with (1,1-dimethylethyl)dimethylsilyl groups. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to ensure the desired product’s high yield and purity .
化学反应分析
Types of Reactions
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced to remove the silyl protecting groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) are commonly employed.
Substitution: Various nucleophiles can be used to replace the silyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silyl groups yields silanols, while reduction removes the silyl groups to regenerate the free hydroxyl groups on thymidine .
科学研究应用
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C is used in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of labeled nucleosides and nucleotides for studying DNA and RNA structures and functions.
Biology: The compound is used in labeling experiments to trace nucleoside incorporation into DNA and RNA, aiding in the study of cellular processes such as replication and transcription.
Medicine: It is utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research, where labeled nucleosides help track tumor cell proliferation.
作用机制
The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C involves its incorporation into nucleic acids. The labeled carbon-13 atom allows for the tracking and analysis of nucleoside metabolism and incorporation into DNA and RNA. This helps in understanding the molecular targets and pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine: Similar structure but without the carbon-13 label.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]uridine: A uridine analog with similar silyl protection.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine: A cytidine analog with similar silyl protection.
Uniqueness
The uniqueness of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C lies in its carbon-13 labeling, which provides a valuable tool for tracing and studying nucleoside metabolism and incorporation in various research applications. This isotopic labeling enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, offering detailed insights into molecular interactions and pathways .
属性
分子式 |
C22H42N2O5Si2 |
|---|---|
分子量 |
471.7 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(113C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1/i1+1 |
InChI 键 |
DDLOCFSZSYGOPG-IOEQEERESA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)[13CH3])O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



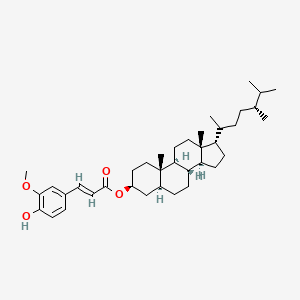
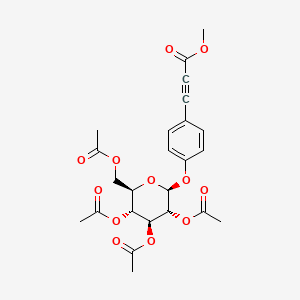
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

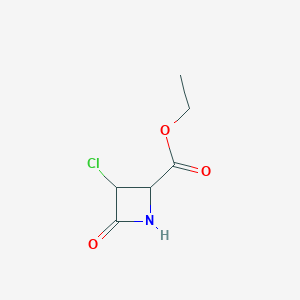
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
